molecular formula C24H32FNO2SSi B590041 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS No. 952340-38-4

2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone

Cat. No.: B590041
CAS No.: 952340-38-4
M. Wt: 445.668
InChI Key: JXKWYJOETGEQIV-UHFFFAOYSA-N
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Description

2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C24H32FNO2SSi and its molecular weight is 445.668. The purity is usually 95%.
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Biological Activity

The compound 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone, commonly referred to as a thienopyridine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C19H24FNO2SC_{19}H_{24}FNO_2S, with a molecular weight of approximately 345.46 g/mol. The structure features a thienopyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that thienopyridine derivatives exhibit notable antimicrobial properties. A study published in the International Journal of Scientific Research in Science and Technology highlights various nitrogen-containing heterocycles, including thienopyridines, demonstrating significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Thienopyridine compounds have been investigated for their anticancer potential. A case study involving a related thienopyridine derivative showed efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway . This suggests that the compound may possess similar mechanisms worth exploring.

Neuropharmacological Effects

The compound has also been examined for neuropharmacological effects. Thienopyridines are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For instance, studies have indicated that such compounds can act as monoamine oxidase inhibitors (MAOIs), which are crucial in managing conditions like depression and Parkinson's disease .

The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The thienopyridine moiety can facilitate binding to receptors or enzymes involved in critical pathways such as:

  • Inhibition of Enzyme Activity : Compounds in this class may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors may enhance or inhibit signaling pathways associated with mood regulation and cognitive function.

Case Studies

  • Antibacterial Activity : A study tested various thienopyridine derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications to the silyl group significantly enhanced antibacterial potency .
  • Anticancer Research : In vitro studies on cancer cell lines treated with thienopyridine derivatives demonstrated a reduction in cell viability by up to 70%, indicating strong anticancer potential .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential MAOI activity

Properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FNO2SSi/c1-24(2,3)30(4,5)28-21-14-17-15-26(13-12-20(17)29-21)22(23(27)16-10-11-16)18-8-6-7-9-19(18)25/h6-9,14,16,22H,10-13,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKWYJOETGEQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FNO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5,6,7,7a-Tetrahydro-4H-thieno[3,2-c]pyridin-2-one (2.0 g) was added to dichloromethane (10 mL) and stirred for 10 minutes to form a solution at 25° C. followed by dropwise addition of triethylamine (1.22 g) to the solution. After the reaction mixture was stirred for 15 minutes, a solution of tert-butyldimethylsilyl chloride (1.81 g) in dichloromethane was added to the reaction mixture at the same temperature. The reaction mixture was stirred at 25° C. until the reaction was completed which was monitored by Thin Layer Chromatography (TLC) (methanol/ethyl acetate=3/7). Triethylamine (2.12 g), sodium iodide (0.02 g) and 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (2.96 g) were then added to the mixture stirred at 25° C. and the reaction was monitored by Thin Layer Chromatography (TLC) (methanol/ethyl acetate=3/7). After the reaction was completed, the organic phase was washed with phosphate buffer (pH 6-7) and concentrated under reduced pressure at 30° C. to obtain 2-(tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a crude product. The crude product (1 g) was dissolved in acetone/water (2:1 v/v, acetone volume=8 ml) and the mixture was kept at −5° C. for 3 hours for the crystallization method. The crystals were collected by filtration and dried in vacuum at 50° C. for 24 hours to obtain (tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine having the HPLC purity of 99%. The yield was 85%.
Quantity
1.22 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.81 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.02 g
Type
reactant
Reaction Step Five
Quantity
2.96 g
Type
reactant
Reaction Step Five
Quantity
2.12 g
Type
solvent
Reaction Step Five
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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